8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2 |
InChI Key |
BJCYFFSBGOZDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)OC1)N |
Origin of Product |
United States |
Preparation Methods
General Synthesis Pathway for Benzoxepine Derivatives
Starting Materials : The synthesis often begins with 2-acetylphenoxyacetic acid alkyl esters , which undergo cyclization to form 2,3,4,5-tetrahydro-1-benzoxepine-3,5-diones .
Introduction of Fluorine : Fluorination can be achieved through various methods, including the use of fluorinating agents like fluorine gas or more commonly, through the use of fluorinated precursors.
Amination : The introduction of an amine group typically involves the reaction of a halogenated intermediate with an amine in the presence of a catalyst or under conditions that facilitate nucleophilic substitution.
Specific Steps for this compound
Given the lack of specific literature, a hypothetical pathway based on related compounds could involve:
Step 1 : Synthesis of a fluorinated benzoxepine intermediate, such as 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one , which can be achieved through fluorination of a suitable precursor.
Step 2 : Conversion of the 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one into a halogenated derivative using an acid chloride like oxalyl chloride.
Step 3 : Reaction of the halogenated derivative with an amine to introduce the amino group, forming This compound .
Conditions and Reagents
The conditions and reagents used in these reactions are crucial for their success. Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF) , while strong bases like lithium hydride or potassium tert-butoxide are used for certain transformations.
Challenges and Considerations
- Selectivity : Achieving high selectivity in fluorination and amination steps can be challenging.
- Stability : Benzoxepine derivatives may exhibit varying stability under different conditions, requiring careful handling and storage.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine with structurally and functionally related compounds:
Detailed Research Findings
Impact of Fluorine Position
- The 8-fluoro vs. 9-fluoro isomers exhibit distinct electronic profiles.
- In contrast, the 8-(4-fluorophenyl) derivative introduces a bulkier aromatic group, which could improve binding affinity to hydrophobic pockets in biological targets but may reduce solubility .
Role of Substituents on the Amine Group
- N-Cyclopropyl derivatives (e.g., ) demonstrate increased steric hindrance, which can modulate selectivity in receptor interactions. For example, cyclopropyl groups are often used in drug design to restrict molecular conformation and improve pharmacokinetics.
- The primary amine in the target compound offers a site for further functionalization (e.g., acylation, sulfonylation), enabling the synthesis of prodrugs or analogs with tailored properties .
Therapeutic Potential
- While direct data for the target compound are lacking, structurally related benzoxepins and benzodiazepines (e.g., lufuradom ) are known for anti-inflammatory and CNS-modulating effects. The fluorine atom’s presence may enhance blood-brain barrier penetration, a critical factor in neuroactive drug development .
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS No. 1432679-00-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13ClFNO
- Molecular Weight : 217.67 g/mol
- IUPAC Name : this compound hydrochloride
- Physical Form : Powder
- Purity : ≥95%
Pharmacological Profile
Research indicates that 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin derivatives exhibit various biological activities, particularly in the central nervous system (CNS).
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Compounds similar to 8-fluoro derivatives have been shown to selectively inhibit PNMT, an enzyme involved in catecholamine synthesis. This inhibition can lead to altered norepinephrine levels in the brain, impacting mood and anxiety disorders .
- Alpha(2)-Adrenoceptor Interaction : These compounds also demonstrate binding affinity for alpha(2)-adrenoceptors, which are crucial in regulating neurotransmitter release and modulating CNS activity .
CNS Activity
A study conducted on various tetrahydrobenzoxepins revealed significant CNS activity in animal models. The observed effects included:
- Sedative Effects : Induced sedation in mice at specific dosages.
- Antidepressant-like Activity : Showed potential antidepressant effects through behavioral assays .
Selectivity and Efficacy
The selectivity of 8-fluoro derivatives for PNMT over other targets was notably high:
- Selectivity Ratio : Some derivatives exhibited selectivity ratios exceeding 900, indicating a strong preference for inhibiting PNMT compared to other receptors .
Case Study 1: Behavioral Impact in Mice
In a controlled experiment, mice administered with 8-fluoro derivatives showed reduced locomotor activity and increased time spent in immobility during forced swim tests. This suggests potential antidepressant properties .
Case Study 2: Neurotransmitter Level Modulation
Another study measured norepinephrine levels post-administration of the compound. Results indicated a significant decrease in norepinephrine levels in the prefrontal cortex, supporting its role as a PNMT inhibitor .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic routes are established for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Ring formation : Construct the benzoxepin core via cyclization of precursors like substituted phenols with epoxide intermediates.
Fluorination : Introduce fluorine at the 8-position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
Amine functionalization : Reduce a ketone intermediate to the amine using NaBH₄ or catalytic hydrogenation .
Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (e.g., dichloromethane or ethanol) to minimize side reactions .
Q. How is the structure of this compound characterized?
Methodological Answer: Use complementary analytical techniques:
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and amine proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolve stereochemistry and bond angles if crystalline derivatives are available .
Example Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.8–2.2 (m, 4H, CH₂), δ 6.8–7.2 (m, aromatic) | |
| HRMS | [M+H]⁺ calc. 195.09; observed 195.08 |
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer: Screen for bioactivity using:
- Receptor Binding Assays : Target GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive benzoxepins .
- Enzyme Inhibition Studies : Test against monoamine oxidases (MAOs) or kinases using fluorogenic substrates.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How does the 8-fluoro substituent influence biological activity compared to chloro or bromo analogs?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Effects : Fluorine’s electronegativity enhances receptor binding affinity vs. chlorine/bromine .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, improving pharmacokinetics .
Comparative Data :
| Substituent | LogP | MAO-B Inhibition (IC₅₀, nM) | Reference |
|---|---|---|---|
| 8-Fluoro | 2.1 | 120 ± 15 | |
| 8-Chloro | 2.8 | 250 ± 30 |
Q. How can conflicting data on receptor binding affinity be resolved?
Methodological Answer: Address discrepancies via:
Assay Standardization : Control pH, temperature, and co-solvents (e.g., DMSO ≤ 0.1%).
Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting results .
Orthogonal Methods : Validate with radioligand binding and surface plasmon resonance (SPR) .
Q. What strategies mitigate thermal and photodegradation during storage?
Methodological Answer:
- Thermal Stability : Store at –20°C in amber vials; avoid temperatures >150°C to prevent retro-Diels-Alder degradation .
- Photostability : Use UV-filtering containers; degradation half-life under UV light: ~48 hours .
Degradation Pathways : - Thermal : Cyclopropane fragment release at >200°C .
- Photolytic : C–N bond cleavage yields benzoxepin-5-ol and amine byproducts .
Q. How can computational modeling guide derivative design for improved selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to target receptors (e.g., 5-HT₂A).
- QSAR Models : Coramine substituent size and polarity with IC₅₀ values .
Example Workflow :
Generate 3D conformers with RDKit.
Screen against receptor crystal structures (PDB: 6WGT).
Prioritize derivatives with ΔG < –8 kcal/mol .
Q. What are the limitations of current synthetic methods for scale-up?
Methodological Answer:
- Low Yields : Fluorination steps often yield ≤40% due to side reactions; optimize with flow chemistry .
- Purification Challenges : Amine intermediates require column chromatography; switch to recrystallization for scalability .
Data Contradiction Analysis
Scenario : One study reports potent MAO-B inhibition (IC₅₀ = 120 nM), while another finds no activity (IC₅₀ > 1 µM).
Resolution Steps :
Verify stereochemical purity (e.g., chiral HPLC).
Test under identical assay conditions (e.g., substrate concentration, incubation time).
Check for competitive inhibition vs. allosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
